An In-Depth Technical Guide to 1β-Hydroxyeuscaphic Acid: Structure, Stereochemistry, and Analysis
An In-Depth Technical Guide to 1β-Hydroxyeuscaphic Acid: Structure, Stereochemistry, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid of the ursane class, has garnered significant interest within the scientific community, primarily for its notable hepatoprotective properties. Isolated from plant species of the Rubus genus, this natural product presents a complex chemical architecture characterized by multiple stereocenters. This technical guide provides a comprehensive examination of the chemical structure and stereochemistry of 1β-Hydroxyeuscaphic acid. It consolidates available spectroscopic data, outlines methods for its isolation and characterization, and discusses the analytical techniques pivotal for its structural elucidation. This document serves as a critical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development, offering foundational knowledge for future investigations into its therapeutic potential.
Introduction
Pentacyclic triterpenoids are a diverse and abundant class of natural products renowned for their wide spectrum of biological activities. Within this class, the ursane-type scaffold is a common structural motif found in numerous bioactive molecules. 1β-Hydroxyeuscaphic acid is a distinguished member of this family, identified as a key constituent in certain medicinal plants, notably from the Rubus genus, which is part of the Rosaceae family.[1][2]
Initial and subsequent studies have highlighted the significant hepatoprotective activity of 1β-Hydroxyeuscaphic acid. It has been shown to mitigate cellular injury in hepatocytes by reducing the leakage of intracellular enzymes, diminishing protein oxidation, and decreasing the incidence of apoptosis.[1] These findings underscore its potential as a lead compound for the development of new therapeutic agents for liver diseases. A thorough understanding of its chemical structure and stereochemistry is paramount for any medicinal chemistry effort aimed at synthesizing analogs or elucidating its mechanism of action.
This guide will delve into the intricacies of its molecular framework, providing a detailed analysis of its structural features and the experimental evidence that underpins our current understanding.
Chemical Structure and Molecular Formula
1β-Hydroxyeuscaphic acid possesses a pentacyclic ursane-type skeleton. The systematic name for the parent euscaphic acid is 2α,3α,19α-trihydroxyurs-12-en-28-oic acid. The addition of a hydroxyl group at the 1β position distinguishes this specific derivative.
There has been some inconsistency in the reported molecular formula in online databases. Some sources indicate C30H48O6, while others list C31H50O6.[3] This discrepancy often arises from the representation of the compound as a methyl ester in some contexts. Based on the parent acid structure, the correct molecular formula is C30H48O6 , corresponding to a molecular weight of 504.7 g/mol .
Table 1: Physicochemical Properties of 1β-Hydroxyeuscaphic Acid
| Property | Value | Source |
| Molecular Formula | C30H48O6 | Calculated |
| Molecular Weight | 504.7 g/mol | Calculated |
| CAS Number | 120211-98-5 | [3] |
| Class | Pentacyclic Triterpenoid (Ursane-type) | [1] |
| Known Biological Activity | Hepatoprotective | [1][2] |
| Natural Source | Rubus aleaefolius | [1] |
Below is a 2D representation of the chemical structure of 1β-Hydroxyeuscaphic acid.
Caption: 2D Chemical Structure of 1β-Hydroxyeuscaphic Acid.
Stereochemistry
The stereochemistry of 1β-Hydroxyeuscaphic acid is complex due to the presence of multiple chiral centers in its rigid pentacyclic structure. The ursane skeleton has a characteristic stereochemistry at the ring junctions, which is crucial for its overall three-dimensional shape and biological activity.
The key stereochemical features are:
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Ring Junctions: The fusion of the five rings (A/B, B/C, C/D, and D/E) creates a specific and relatively rigid conformation. In the ursane skeleton, the H-18 proton typically adopts a β-orientation.
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Substituents: The hydroxyl groups and methyl groups have defined spatial orientations (α or β).
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The hydroxyl group at C-1 is in the β-position , meaning it projects "upwards" from the plane of the ring system.
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The hydroxyl group at C-2 is in the α-position ("downwards").
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The hydroxyl group at C-3 is in the α-position ("downwards").
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The hydroxyl group at C-19 is in the α-position ("downwards").
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The carboxylic acid group at C-17 is in the β-position .
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The relative and absolute stereochemistry of these centers is critical for molecular recognition by biological targets.
Caption: General workflow for the stereochemical elucidation of natural products.
Spectroscopic Analysis and Structural Elucidation
The definitive structure of 1β-Hydroxyeuscaphic acid was determined through a combination of spectroscopic techniques. While the original 1989 publication by Liang et al. provides the foundational data, the principles of structural elucidation for such molecules are well-established.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula as C30H48O6. The fragmentation pattern can also offer clues about the structure, such as the loss of water molecules from the hydroxyl groups or the loss of the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of 1β-Hydroxyeuscaphic acid would exhibit characteristic absorption bands corresponding to its functional groups:
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A broad band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups and the carboxylic acid.
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A sharp, strong band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.
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C-H stretching and bending vibrations for the alkane backbone below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural and stereochemical elucidation of complex organic molecules like 1β-Hydroxyeuscaphic acid.
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¹H NMR Spectroscopy: The ¹H NMR spectrum would show a complex pattern of signals. Key features would include:
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Several signals for the methyl groups, appearing as singlets and doublets in the upfield region (typically 0.7-1.3 ppm).
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An olefinic proton signal for H-12 around 5.2-5.5 ppm.
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Signals for the carbinol protons (H-1, H-2, H-3, and H-19) in the downfield region, whose coupling constants and multiplicities would provide information about their relative stereochemistry.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 30 distinct signals, confirming the carbon skeleton. Key resonances would include:
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A signal for the carboxylic acid carbonyl (C-28) around 180 ppm.
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Two signals for the double bond (C-12 and C-13).
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Signals for the carbons bearing hydroxyl groups (C-1, C-2, C-3, and C-19) in the 60-80 ppm region.
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A series of signals for the aliphatic carbons of the pentacyclic system.
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2D NMR Techniques:
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COSY (Correlation Spectroscopy): Used to establish proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the assignment of carbon signals based on the more easily assigned proton signals.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, particularly around quaternary carbons.
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NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry. They show correlations between protons that are close in space, even if they are not directly bonded. For example, NOE correlations between the β-oriented H-18 and other protons can confirm the ursane stereochemistry. The spatial relationships between the hydroxyl-bearing protons and adjacent methyl groups are also elucidated with these techniques, confirming their α or β orientation.
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Experimental Protocols
Isolation and Purification of 1β-Hydroxyeuscaphic Acid
The following is a generalized protocol based on methods for isolating triterpenoids from Rubus species.
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Extraction:
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Air-dried and powdered plant material (e.g., leaves or stems of Rubus aleaefolius) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature.
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The solvent is removed under reduced pressure to yield a crude extract.
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Fractionation:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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The triterpenoid acids are typically enriched in the ethyl acetate and n-butanol fractions.
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Column Chromatography:
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The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography on silica gel.
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A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Final Purification:
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Fractions containing the target compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column to yield pure 1β-Hydroxyeuscaphic acid.
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Caption: Isolation and purification workflow for 1β-Hydroxyeuscaphic Acid.
Conclusion
1β-Hydroxyeuscaphic acid stands out as a promising natural product with significant therapeutic potential, particularly in the realm of liver protection. Its complex ursane-type structure, adorned with multiple hydroxyl groups in specific stereochemical orientations, is key to its biological activity. The elucidation of this intricate architecture has been made possible through a combination of powerful spectroscopic techniques, with NMR playing a central role in defining both the connectivity and the three-dimensional arrangement of the molecule. This in-depth technical guide provides a foundational understanding of the chemical and stereochemical attributes of 1β-Hydroxyeuscaphic acid, which is essential for researchers aiming to explore its medicinal applications, develop synthetic routes, or investigate its interactions with biological systems.
References
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PubChem. 1-beta-hydroxyeuscaphic acid. [Link]
- Patel, D. K., et al. (2020). Therapeutic constituents and actions of Rubus species. Current medicinal chemistry, 11(11), 1501-1512.
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Hu, J., et al. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(6), 686-690. [Link]
- Gao, X., et al. (2021). Research progress on triterpenoids in the genus Rubus: a comprehensive review. Journal of Ethnopharmacology, 265, 113329.
